molecular formula C21H22N4OS B2807016 (4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1021103-88-7

(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2807016
CAS RN: 1021103-88-7
M. Wt: 378.49
InChI Key: FYGTXKZSJKONNB-UHFFFAOYSA-N
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Description

The compound (4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Activity : Novel pyridine derivatives synthesized using a base structure similar to the compound have demonstrated variable and modest antimicrobial activity against a range of bacterial and fungal strains. The studies emphasize the importance of structural variations for enhancing the antimicrobial efficacy of these compounds (Patel et al., 2011).

  • Anti-inflammatory Activity : Certain derivatives, including piperazinylthienylpyridazine, have been synthesized and evaluated for their anti-inflammatory activity. These compounds have shown promising results in reducing inflammation in animal models, suggesting their potential as novel anti-inflammatory agents (Refaat et al., 2007).

  • Enzyme Inhibitory Activity : A series of thiophene-based heterocyclic compounds have been evaluated for their enzyme inhibitory activities against key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies have identified compounds with significant inhibitory effects, offering insights into the development of new therapeutic agents for diseases associated with enzyme dysfunction (Cetin et al., 2021).

Molecular Docking and SAR Analysis

  • Molecular Docking Studies : Molecular docking studies have been conducted to understand the interaction of similar compounds with biological targets. These studies help in the rational design of new compounds with enhanced biological activities and lower toxicity. For instance, research on pyridine and fused pyridine derivatives has explored their potential interaction with GlcN-6-P synthase, a target protein, demonstrating moderate to good binding energies (Flefel et al., 2018).

  • Structure-Activity Relationship (SAR) : The exploration of SAR for compounds within this chemical class has led to the identification of structural features critical for biological activity. This research aids in the optimization of lead compounds for better efficacy and safety profiles in therapeutic applications.

properties

IUPAC Name

[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c1-15-5-6-17(14-16(15)2)18-7-8-20(23-22-18)24-9-11-25(12-10-24)21(26)19-4-3-13-27-19/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGTXKZSJKONNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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